CarB Dioxygenase Kinetic Discrimination: 2′-Aminobiphenyl-2,3-diol vs. Biphenyl-2,3-diol vs. Monoaromatic Catechols
Purified CarB (α₂β₂-heterotetrameric 2′-aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas resinovorans CA10) displays a Km of 14 µM and a catalytic efficiency (kcat/Km) of 0.25 µM⁻¹·s⁻¹ for its native substrate 2′-aminobiphenyl-2,3-diol (pH 8.5, 35 °C) [1]. Under comparable conditions, the same enzyme exhibits substantially higher catalytic efficiency for biphenyl-2,3-diol (kcat/Km ≈ 224.6 mM⁻¹·s⁻¹; BRENDA reference 725631, pH 7.5, 30 °C), indicating that the 2′-amino group imposes a measurable kinetic penalty on CarB while simultaneously enabling metabolic channeling through the carbazole pathway [2]. By contrast, for monoaromatic catechols such as 4-methylcatechol, CarB's catalytic efficiency drops to 4.21 mM⁻¹·s⁻¹—an approximately 60-fold reduction relative to 2′-aminobiphenyl-2,3-diol [2]. These kinetic data demonstrate that the target compound occupies a distinct catalytic niche that neither biphenyl-2,3-diol nor simple catechols can fill.
CarB substrate-specificity context
Conditions differ (pH 8.5 vs 7.5; 35 vs 30 °C). Review source data.
| Evidence Dimension | Catalytic efficiency (kcat/Km) of CarB dioxygenase toward structurally distinct catecholic substrates |
|---|---|
| Target Compound Data | Km = 14 µM; kcat/Km = 0.25 µM⁻¹·s⁻¹ (250 mM⁻¹·s⁻¹) |
| Comparator Or Baseline | Biphenyl-2,3-diol: kcat/Km = 224.6 mM⁻¹·s⁻¹; 4-Methylcatechol: kcat/Km = 4.21 mM⁻¹·s⁻¹; 3-Methylcatechol: kcat/Km = 92–164.8 mM⁻¹·s⁻¹; Catechol: kcat/Km = 101.1 mM⁻¹·s⁻¹ |
| Quantified Difference | 2′-Aminobiphenyl-2,3-diol kcat/Km is ~1.1-fold higher than biphenyl-2,3-diol (250 vs. 224.6 mM⁻¹·s⁻¹) but ~59-fold higher than 4-methylcatechol (250 vs. 4.21 mM⁻¹·s⁻¹) |
| Conditions | CarB enzyme purified from Pseudomonas resinovorans CA10; target compound assayed at pH 8.5, 35 °C (Iwata 2003); comparator catechols at pH 7.5, 30 °C (BRENDA 725631) |
Why This Matters
Procurement of 2′-aminobiphenyl-2,3-diol is essential when researchers need to assay the native catalytic activity of CarB-type dioxygenases or reconstitute the authentic carbazole meta-cleavage step; biphenyl-2,3-diol yields different absolute rates and cannot serve as a functionally equivalent substitute.
- [1] Iwata K, Nojiri H, Shimizu K, et al. Expression, purification, and characterization of 2′-aminobiphenyl-2,3-diol 1,2-dioxygenase from carbazole-degrader Pseudomonas resinovorans strain CA10. Biosci Biotechnol Biochem. 2003;67(2):300–307. doi:10.1271/bbb.67.300. View Source
- [2] BRENDA Enzyme Database. EC 1.13.11.39 – biphenyl-2,3-diol 1,2-dioxygenase; substrate specificity constants. Reference 725631. View Source
